4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile
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Overview
Description
4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a difluoromethyl group attached to an azetidine ring, which is further connected to a benzonitrile moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of the compound 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, the compound prevents the oxidation of succinate to fumarate, thereby disrupting the citric acid cycle.
Biochemical Pathways
The inhibition of succinate dehydrogenase by 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile affects the citric acid cycle . This cycle is a key metabolic pathway that provides high-energy molecules through the oxidation of acetyl-CoA. Disruption of this cycle can lead to a decrease in the production of these high-energy molecules, affecting various downstream processes that rely on them.
Result of Action
The molecular and cellular effects of 4-(3-(Difluoromethyl)azetidine-1-carbonyl)benzonitrile’s action primarily involve the disruption of the citric acid cycle . This can lead to a decrease in the production of high-energy molecules, potentially affecting a wide range of cellular processes that rely on these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Pd-catalyzed asymmetric allylation of azalactones . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and biological activity.
Difluoromethylated compounds: Compounds with difluoromethyl groups that exhibit unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[3-(difluoromethyl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c13-11(14)10-6-16(7-10)12(17)9-3-1-8(5-15)2-4-9/h1-4,10-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIAKJGGNRTVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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